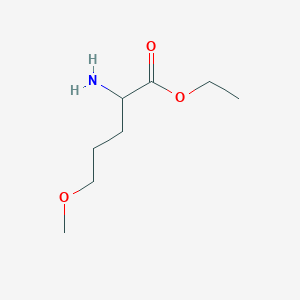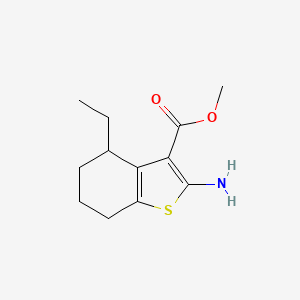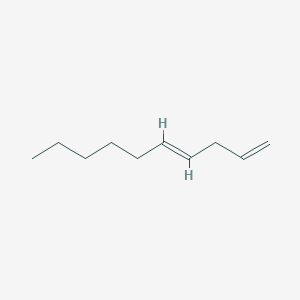
(3r,5r,e)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid
Overview
Description
(3r,5r,e)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid is a useful research compound. Its molecular formula is C22H28FN3O6S and its molecular weight is 481.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analysis of Fluoroalkylether Substances
This review provides insights into the environmental and human health concerns associated with certain per- and polyfluoroalkyl substances (PFAS). It focuses on fluoroalkylether compounds (ether-PFAS) that are reported in impacted environments and compares them with legacy PFAS like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). The paper discusses the environmental occurrence, fate, and effects of ether-PFAS and highlights the methods used for their quantitative and semi-quantitative analysis. The review concludes with potential research avenues and challenges in this field (Munoz et al., 2019).
Pesticide Urinary Biomarker Measurements
This study consolidates urinary metabolite concentration measurements from EPA studies to identify trends, spatial and temporal patterns, and research areas in children’s exposure to pesticides. It presents information on the kinetic parameters describing absorption and elimination in humans, aiding in the interpretation of metabolite concentrations. The paper suggests that further research is required to fully understand the observed relationships between urinary metabolite levels and estimates of pesticide intake (Egeghy et al., 2011).
PFAS Mixtures in the Vadose Zone
The research evaluates lithological separations of PFAS fractions as they are transported in the vadose zone of a contaminated site. It provides a high-resolution field data case study, crucial for validating transport simulation models developed from experimental studies. The paper details the profile of PFAS concentration with depth and discusses transformation processes, highlighting the environmental and health concerns associated with PFAS (Bekele et al., 2020).
Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones)
This review focuses on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts. It covers synthetic pathways, applications in medicinal and pharmaceutical industries, and the development of lead molecules. The review emphasizes the importance of this research for the broader catalytic applications in the development of pharmaceuticals (Parmar et al., 2023).
Mechanism of Action
Target of Action
Rosuvastatin, also known as (3R,5R,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .
Mode of Action
Rosuvastatin is a statin medication and a competitive inhibitor of HMG-CoA reductase . It inhibits the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . This action primarily occurs in the liver, where decreased hepatic cholesterol production leads to a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism .
Biochemical Pathways
The inhibition of HMG-CoA reductase by rosuvastatin affects the mevalonate pathway, which is involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . Additionally, rosuvastatin and its optical isomers have been found to activate the pregnane X receptor (PXR) and induce CYP2A6, CYP2B6, and CYP3A4 in human hepatocytes .
Pharmacokinetics
Rosuvastatin is given once daily in doses ranging from 5 to 80 mg, with 40 mg being the maximum approved daily dose . It achieves maximum plasma concentration at a median of 5 hours (range: 0.5–6 hours) under fasting conditions following single and multiple doses . Following single doses, rosuvastatin has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours .
Result of Action
The primary result of rosuvastatin’s action is a significant reduction in LDL cholesterol levels . This reduction in LDL cholesterol has been shown in numerous studies to significantly reduce the risk of development of cardiovascular disease (CVD) and all-cause mortality . In fact, rosuvastatin is considered the most potent statin; doses of 10 to 40 mg per day were found to result in a 45.8% to 54.6% decrease in LDL cholesterol levels .
Action Environment
The action, efficacy, and stability of rosuvastatin can be influenced by various environmental factors. For instance, the pharmacokinetics of rosuvastatin can vary between races . Additionally, certain conditions such as old age, renal and hepatic impairment, and the presence of a pharmacogenetic SLCO1B1*1 a/*5 variant can increase the risk of statin-induced myopathy . Furthermore, the interaction of rosuvastatin with other drugs can also influence its action .
Biochemical Analysis
Biochemical Properties
Rosuvastatin diastereomers interact with several enzymes and proteins within the body. They are known to inhibit the enzyme HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway . This interaction reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood . Additionally, rosuvastatin diastereomers have been found to activate the pregnane X receptor (PXR), leading to the induction of CYP2A6, CYP2B6, and CYP3A4 enzymes in human hepatocytes .
Cellular Effects
The effects of rosuvastatin diastereomers on cellular processes are significant. By inhibiting HMG-CoA reductase, they reduce the production of cholesterol within cells, impacting lipid metabolism . This can influence cell signaling pathways related to cholesterol homeostasis. Additionally, rosuvastatin diastereomers have been found to induce the expression of drug-metabolizing P450 enzymes in primary human hepatocytes, which can impact the metabolism of other drugs and endogenous compounds within the cell .
Molecular Mechanism
The molecular mechanism of action of rosuvastatin diastereomers primarily involves the competitive inhibition of HMG-CoA reductase . By binding to this enzyme, they prevent the conversion of HMG-CoA to mevalonate, a crucial step in the cholesterol biosynthesis pathway. This leads to a decrease in the production of cholesterol within the liver. Additionally, the activation of PXR by rosuvastatin diastereomers leads to the induction of CYP2A6, CYP2B6, and CYP3A4 enzymes, potentially influencing the metabolism of other drugs and endogenous compounds .
Temporal Effects in Laboratory Settings
It is known that rosuvastatin, the parent compound, has a long half-life, suggesting that its diastereomers may also exhibit prolonged effects .
Dosage Effects in Animal Models
Studies on rosuvastatin have shown that high doses can lead to premature death in mice with a hypercholesterolemic diet
Metabolic Pathways
Rosuvastatin diastereomers are involved in the cholesterol biosynthesis pathway through their inhibition of HMG-CoA reductase . They may also influence the metabolism of other drugs and endogenous compounds through their induction of CYP2A6, CYP2B6, and CYP3A4 enzymes .
Transport and Distribution
Rosuvastatin diastereomers are likely to be transported and distributed within cells and tissues in a similar manner to rosuvastatin. Rosuvastatin is known to be taken up into cells via active transport by OATP1B1, OATP1B3, and OATP2B1 transporters, and it is excreted from cells predominantly by the BCRP transporter .
Subcellular Localization
Given their role in inhibiting HMG-CoA reductase, an enzyme located in the endoplasmic reticulum, it is likely that they localize to this subcellular compartment .
properties
IUPAC Name |
(E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t16-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRHUIZQVSMCRT-YXWZHEERSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1094100-06-7 | |
| Record name | Rosuvastatin diastereomers | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094100067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ROSUVASTATIN DIASTEREOMERS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K637T66PWQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-Chlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B6615989.png)
![1,8-dioxaspiro[5.5]undecan-4-one](/img/structure/B6616001.png)
![2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro-](/img/structure/B6616008.png)







![2-[(difluoromethyl)sulfanyl]propan-1-amine](/img/structure/B6616074.png)

